N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide
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Overview
Description
N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H14N2O2S and its molecular weight is 286.35. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Comparison
The X-ray crystal structure of a derivative of N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide was analyzed, highlighting its molecular and crystal structure and comparing it with amino and hydrate analogs. Hirshfeld surface analysis was used to visualize intermolecular interactions, emphasizing the compound's structural uniqueness and potential for further chemical modifications (Wawrzycka-Gorczyca & Siwek, 2012).
Synthesis and Characterization
Research has been conducted on the synthesis of various derivatives, showcasing the compound's versatility in forming new chemical entities with potential biological activities. For example, the synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the compound's ability to undergo cyclization, yielding products with significant yields and structural diversity (Li-jua, 2015).
Antimicrobial Activities
Derivatives of this compound have been investigated for their antimicrobial properties. Novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, synthesized from ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate, exhibited activity against a range of pathogenic strains, demonstrating the compound's potential as a scaffold for developing new antimicrobial agents (Altundas et al., 2010).
Application in Organic Electronics
The compound's derivatives were also explored in the context of organic electronics, where a novel stable donor-acceptor polymer semiconductor was developed for n-type organic thin film transistors. This research indicates the compound's potential in materials science, particularly in the development of new electronic materials (Yan, Sun, & Li, 2013).
Fluorescence Sensing
The compound's derivatives have been utilized in the development of fluorescence sensors, specifically for sensing Fe3+ ions. A study on the immobilization of a Schiff base derivative on SBA-15 and its application in metal ion detection showcases the compound's utility in analytical chemistry and materials science for detecting and quantifying metal ions (Fahmi et al., 2019).
Mechanism of Action
Target of Action
N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a compound that has been found to have a high affinity for multiple receptors .
Mode of Action
It is known that indole derivatives can interact with their targets and cause a variety of changes . For example, some indole derivatives have been shown to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
This compound, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways . .
Result of Action
It is known that indole derivatives can have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-17-12-6-5-11(8-10(12)9-14(17)18)16-15(19)13-4-3-7-20-13/h3-8H,2,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNTTZDCAWSCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.